molecular formula C12H22O4 B1680942 Dimethyl sebacate CAS No. 106-79-6

Dimethyl sebacate

Cat. No.: B1680942
CAS No.: 106-79-6
M. Wt: 230.3 g/mol
InChI Key: ALOUNLDAKADEEB-UHFFFAOYSA-N
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Description

Dimethyl sebacate is a chemical compound known as the dimethyl ester of sebacic acid. It is derived from sebacic acid, which is a dicarboxylic acid. This compound is commonly used as a plasticizer, a softening agent, and a solvent for various resins and rubbers. It is also employed as an intermediate in the production of light stabilizers and other chemical compounds .

Mechanism of Action

Target of Action

Dimethyl sebacate (DMS) is primarily used as a synthesis intermediate to produce light stabilizers . It is also employed as a plasticizer, softening agent, and solvent for cellulosic resins, synthetic resins, and rubbers . The primary targets of DMS are therefore the materials and substances it interacts with in these roles.

Mode of Action

DMS is a dimethyl ester of sebacic acid . As a plasticizer, it increases the flexibility and malleability of materials, making them less brittle and more resistant to fracture. As a solvent, it dissolves or disperses various components in a solution, facilitating numerous chemical reactions. In the production of light stabilizers, DMS acts as a synthesis intermediate to produce Hindered Amines Light Stabilizers (HALS), which protect surfaces and pigments against photo degradation by deactivating free radicals .

Biochemical Pathways

HALS are used in plastics and coatings to protect surfaces and pigments against photo degradation by deactivating free radicals .

Pharmacokinetics

It is known that dms is a plasticizer that can be synthesized by esterification of sebacic acid . Its bioavailability would depend on the specific context and manner of its use.

Result of Action

The primary result of DMS’s action is the stabilization of materials against light and heat degradation. It helps to avoid surface defects, loss of mechanical properties, loss of water impermeability, and pigment fading . As a plasticizer and solvent, DMS also modifies the physical properties of materials, making them more flexible, malleable, and suitable for various applications.

Preparation Methods

Dimethyl sebacate is typically synthesized through the esterification of sebacic acid with methanol. The process involves mixing sebacic acid with methanol in the presence of a catalyst, such as sulfuric acid or a solid acid catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified through a rectification process . Industrial production methods often use solid acid catalysts, which can be recycled, making the process more cost-effective and environmentally friendly .

Chemical Reactions Analysis

Dimethyl sebacate undergoes various chemical reactions, including:

Common reagents used in these reactions include methanol, sulfuric acid, and 2-ethylhexanol. The major products formed from these reactions are sebacic acid, methanol, and various sebacate esters .

Properties

IUPAC Name

dimethyl decanedioate
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InChI

InChI=1S/C12H22O4/c1-15-11(13)9-7-5-3-4-6-8-10-12(14)16-2/h3-10H2,1-2H3
Source PubChem
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InChI Key

ALOUNLDAKADEEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCCC(=O)OC
Source PubChem
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Molecular Formula

C12H22O4
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DSSTOX Substance ID

DTXSID1026740
Record name Dimethyl decanedioate
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Molecular Weight

230.30 g/mol
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Physical Description

White solid; mp = 25-28 deg C; [Alfa Aesar MSDS]
Record name Dimethyl sebacate
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CAS No.

106-79-6
Record name Dimethyl sebacate
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Record name Sebacic acid dimethyl ester
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Record name DIMETHYL SEBACATE
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Record name Decanedioic acid, 1,10-dimethyl ester
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Record name DIMETHYL SEBACATE
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Synthesis routes and methods

Procedure details

In operation of the cell, anolyte was pumped by means of a syringe pump to the anolyte channel and through the porous anode and catholyte was pumped by means of another syringe pump to the cathode cavity of the cell and through the porous cathode. The anolyte consisted of a 0.1 M solution of tetramethyl ammonium monomethyl adipate ##STR5## in a solution composed of 90% by volume of acetonitrile and 10% by volume of water. The catholyte consisted of a 0.1 M solution of the same amine as above in a solution of 90% by volume of acetonitrile and 10% by volume of water to which solution was added 10% by volume of ethyl acrylate. Both anolyte and catholyte were caused to flow through their respective electrodes at the rate of 6 milliliters (mls) per minute. In carrying out the electrolytic reaction 1 Ampere of current was supplied to the anode--providing 0.2 A/geometric cm2. At the start of and during the course of the electrolytic reaction a solvent-electrolyte consisting of the above amine in 9cetonitrile and water solution was pumped upward through the channel between the anode and cathode at the rate of 20 mls/min., thus effectively preventing the anolyte from contacting the cathode and the catholyte from contacting the anode. The liquid exiting from the cell was collected and analyzed, and it was found that an 87% yield of dimethyl sebacate (from the monomethyl adipate) was obtained at 35% current efficiency. Also, an 84% yield of diethyl adipate (from the ethyl acrylate) was obtained at 61% current efficiency. No radical adducts were noted in the effluent from the cell.
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Yield
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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